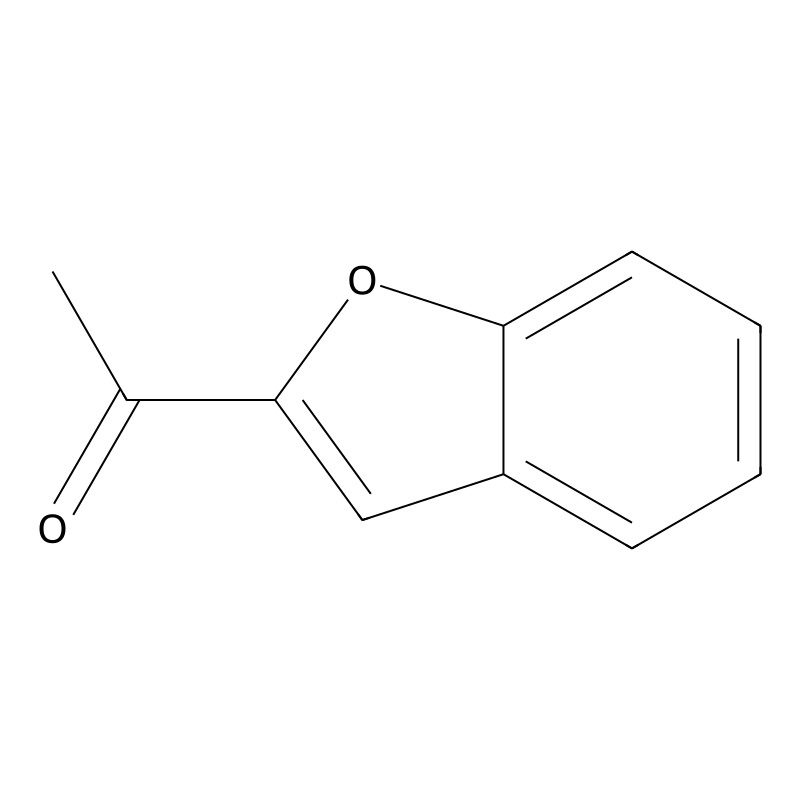2-Acetylbenzofuran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
2-Acetylbenzofuran serves as a valuable building block in organic synthesis due to its unique chemical structure. Its carbonyl group (C=O) and aromatic ring system allow for various reactions to introduce diverse functionalities, leading to the creation of complex organic molecules. A recent study [] utilized 2-Acetylbenzofuran in the synthesis of 1,4-disubstituted 1,2,3-triazoles and 2H-indazoles. This research highlights the potential of 2-Acetylbenzofuran as a versatile starting material for the construction of valuable organic compounds.
Catalyst Development:
Researchers have explored the potential of 2-Acetylbenzofuran derivatives as ligands for the development of novel catalysts. A study [] reported the synthesis and characterization of a graphene oxide (GO) supported Cu(II) Schiff base complex derived from 2-Acetylbenzofuran. This complex exhibited high efficiency in catalyzing click reactions for triazole synthesis and the formation of 2H-indazoles under mild reaction conditions. This research demonstrates the potential of 2-Acetylbenzofuran derivatives in designing efficient and reusable catalysts for various organic transformations.
2-Acetylbenzofuran is an organic compound with the molecular formula C10H8O2. It is classified as a benzofuran derivative, featuring a furan ring fused to a benzene ring with an acetyl group attached at the second position of the benzofuran structure. This compound exhibits a variety of chemical properties and biological activities, making it a subject of interest in both synthetic organic chemistry and medicinal chemistry.
The reactivity of 2-acetylbenzofuran can be attributed to its functional groups. Key reactions include:
- Nucleophilic Addition: The carbonyl group in 2-acetylbenzofuran can undergo nucleophilic attack, particularly when protonated by acetic acid, enhancing its susceptibility to nucleophiles .
- Condensation Reactions: It can participate in condensation reactions, such as forming hydrazones or thiosemicarbazones when reacted with hydrazine or thiosemicarbazide, respectively
Research indicates that 2-acetylbenzofuran exhibits various biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of 2-acetylbenzofuran possess antimicrobial activity against several bacterial strains.
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy
Several methods for synthesizing 2-acetylbenzofuran have been reported:
- Reflux Method: A common synthesis involves refluxing salicylaldehyde with chloroacetone in the presence of potassium carbonate, leading to the formation of 2-acetylbenzofuran .
- Nucleophilic Substitution: Another method includes the nucleophilic substitution reaction where acetyl chloride reacts with benzofuran in the presence of a base
2-Acetylbenzofuran finds applications in various fields:
- Pharmaceutical Industry: Due to its biological activities, it is explored for developing new drugs, particularly as anticancer and antimicrobial agents.
- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
- Material Science: Its derivatives are investigated for use in polymers and other materials due to their unique chemical properties.
Interaction studies involving 2-acetylbenzofuran focus on its behavior in biological systems and its interactions with other compounds:
- Metal Complexes: The formation of metal complexes has been studied extensively to understand their stability and biological implications. These complexes often exhibit enhanced activity compared to their parent compounds
Several compounds share structural similarities with 2-acetylbenzofuran. Here are some notable examples:
Compound Name Structure Similarity Unique Properties Benzofuran Base structure Lacks acetyl group; fewer biological activities Acetophenone Contains acetyl group Different aromatic system; used in fragrances 2-Hydroxyacetophenone Hydroxyl group addition Exhibits different reactivity and solubility characteristics Coumarin Fused ring system Known for anticoagulant properties; different functional groups While these compounds share certain characteristics with 2-acetylbenzofuran, its unique combination of structural features and biological activities distinguishes it within this class of compounds.
XLogP3
2.6Hydrogen Bond Acceptor Count
2Exact Mass
160.052429494 g/molMonoisotopic Mass
160.052429494 g/molHeavy Atom Count
12Melting Point
76.0 °CUNII
A1FJQ7D0K3GHS Hazard Statements
Aggregated GHS information provided by 98 companies from 4 notifications to the ECHA C&L Inventory.;
H317 (98.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms
Irritant
Other CAS
1646-26-0Wikipedia
2-acetylbenzofuranUse Classification
Fragrance IngredientsGeneral Manufacturing Information
Ethanone, 1-(2-benzofuranyl)-: ACTIVEDates
Modify: 2023-08-15Explore Compound Types
Get ideal chemicals from 750K+ compounds









